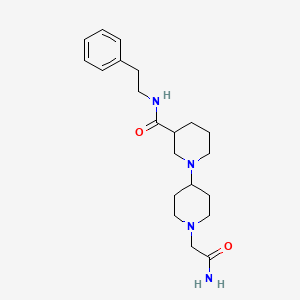
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as ENB-003, is a small molecule inhibitor that has shown promising results in scientific research studies. It has been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.
Mécanisme D'action
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile inhibits the activity of a protein called MDM2, which is known to promote the degradation of the tumor suppressor protein p53. By inhibiting MDM2, this compound stabilizes p53, leading to the activation of cell cycle arrest and apoptosis in cancer cells. This mechanism of action makes this compound a potential therapeutic agent for p53 wild-type cancers.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to use in certain experiments. Additionally, this compound is not effective in cancers with p53 mutations, limiting its potential applications in cancer therapy.
Orientations Futures
There are several future directions for the development and application of 2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile. One potential direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of this compound. Another direction is the exploration of this compound in combination therapy with other anti-cancer agents. Additionally, this compound has potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases, which can be explored in future research studies.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective MDM2 inhibitors and the exploration of this compound in combination therapy and other diseases.
Méthodes De Synthèse
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 1-ethyl-1H-benzimidazole-2-carbaldehyde with 4-nitrobenzyl bromide, followed by the reaction of the resulting compound with acrylonitrile. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-21-17-6-4-3-5-16(17)20-18(21)14(12-19)11-13-7-9-15(10-8-13)22(23)24/h3-11H,2H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNHEHCUQYOTR-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)

![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)

![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)